

A Comparative Analysis of ONO-4817 and Endogenous TIMPs in Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONO-4817

Cat. No.: B1662953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic matrix metalloproteinase (MMP) inhibitor, **ONO-4817**, and the endogenous tissue inhibitors of metalloproteinases (TIMPs). We will explore their inhibitory profiles, mechanisms of action, and the signaling pathways they influence, supported by experimental data and protocols to aid in research and development.

At a Glance: ONO-4817 vs. Endogenous TIMPs

Feature	ONO-4817	Endogenous TIMPs (TIMP-1, -2, -3, -4)
Type	Synthetic, broad-spectrum MMP inhibitor	Endogenous, naturally occurring proteins
Primary Function	Inhibition of MMP activity	Regulation of MMP activity, with additional biological functions
Mechanism of Action	Directly binds to the active site of MMPs	Form 1:1 stoichiometric non-covalent complexes with MMPs
Inhibitory Spectrum	Potent inhibitor of several MMPs, with selectivity.	Broad-spectrum inhibitors of MMPs; TIMP-3 also inhibits ADAMs and ADAMTSs.
Signaling	Primarily downstream effects of MMP inhibition	Direct cell signaling via specific cell surface receptors (e.g., TIMP-1/CD63, TIMP-2/ $\alpha 3\beta 1$ integrin, TIMP-3/VEGFR2)
Administration	Orally active	Naturally produced and secreted by cells

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of **ONO-4817** and TIMPs against a range of MMPs is summarized below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values, are compiled from various biochemical assays. Lower values indicate higher potency.

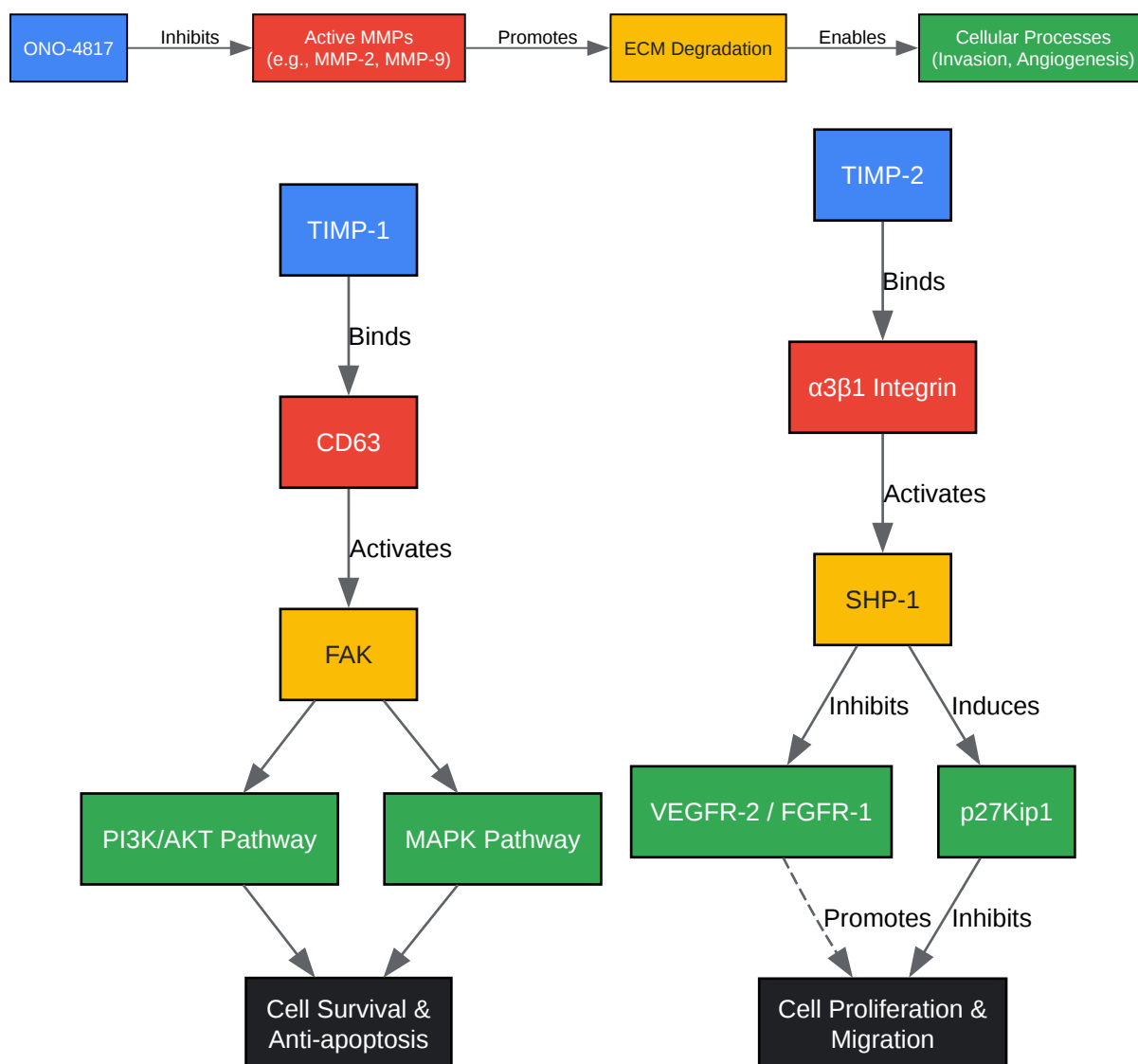
Inhibitor	MMP-1	MMP-2	MMP-3	MMP-7	MMP-8	MMP-9	MMP-12	MMP-13	MMP-14
ONO-4817	1600 nM (IC50) [1]	0.73 nM (Ki) [1]	42 nM (Ki) [1]	2500 nM (Ki) [1]	-	2.1 nM (IC50) [1]	0.45 nM (Ki) [1]	1.1 nM (Ki) [1]	-
TIMP-1	0.38 nM (Ki) [2]	Low nM (Ki) [3]	Low nM (Ki) [3]	-	-	3.36 nM (Ki) [4]	-	-	Poor inhibitor [5]
TIMP-2	1.03 nM (Ki) [2]	<2 nM (IC50) [6]	-	-	-	0.34 nM (Ki) [7]	-	-	5 nM (Ki) [8]
TIMP-3	1.1 nM (Ki) [2]	-	Low nM (Ki) [2]	-	-	-	-	Low nM (Ki) [2]	-
TIMP-4	19 nM (IC50) [9]	3 nM (IC50) [9]	45 nM (IC50) [9]	8 nM (IC50) [9]	Low Ki [10]	83 nM (IC50) [9]	-	-	-

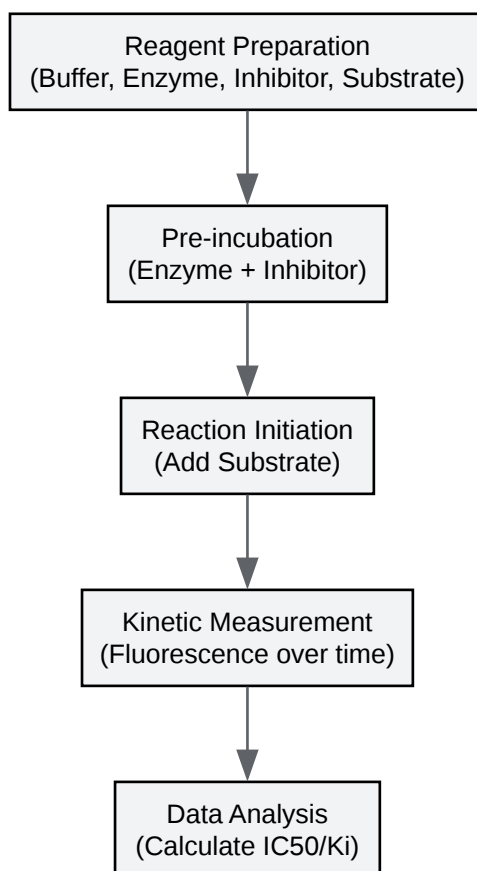
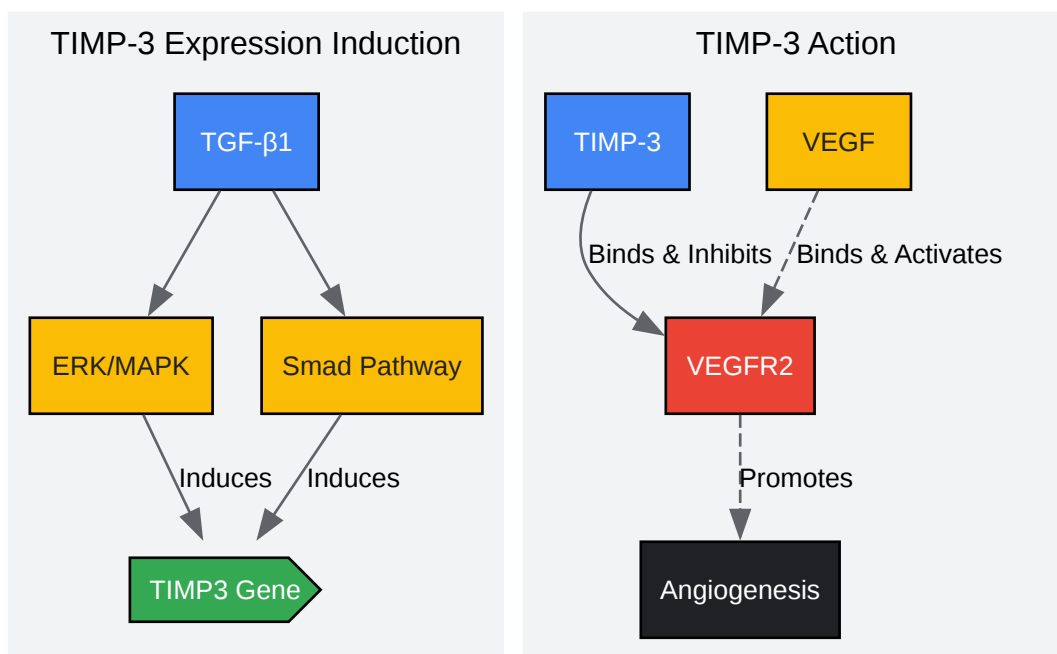
Note: "-" indicates data not readily available in the searched literature. The type of value (IC50 or Ki) is specified where known.

Mechanisms of Action and Signaling Pathways

ONO-4817: Direct MMP Inhibition

ONO-4817 is a hydroxamate-based MMP inhibitor that functions by directly chelating the zinc ion within the active site of MMPs. This action competitively blocks the binding of natural substrates, thereby inhibiting their degradation. The biological effects of **ONO-4817**, such as the inhibition of cancer cell invasion and angiogenesis, are primarily a consequence of this direct enzymatic inhibition.[11]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered TIMP2 with narrow MMP-9 specificity is an effective inhibitor of invasion and proliferation of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial engineering of N-TIMP2 variants that selectively inhibit MMP9 and MMP14 function in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Effect of a matrix metalloproteinase inhibitor (ONO-4817) on lung metastasis of murine renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of ONO-4817 and Endogenous TIMPs in Metalloproteinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662953#comparing-ono-4817-with-endogenous-timps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com